6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione
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Overview
Description
6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione is a compound that combines the structural features of tetrazole and pyrimidine. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry . Pyrimidines, on the other hand, are essential components of nucleic acids and have significant roles in various biological processes.
Preparation Methods
The synthesis of 6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione can be approached through various methods. One common route involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring . Another method includes the reaction of alcohols and aldehydes, or isocyanides, under specific conditions . Industrial production methods often focus on optimizing yields and minimizing costs, using eco-friendly solvents and moderate reaction conditions .
Chemical Reactions Analysis
6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tetrazole and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a valuable tool in studying nucleic acid interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione involves its interaction with various molecular targets. The tetrazole ring can stabilize negative charges through electron delocalization, facilitating receptor-ligand interactions . The pyrimidine ring can interact with nucleic acids and enzymes, influencing biological processes at the molecular level .
Comparison with Similar Compounds
6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione can be compared with other similar compounds, such as:
5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.
Tetrazole derivatives: These compounds share similar chemical properties and biological activities.
The uniqueness of this compound lies in its combined structural features of tetrazole and pyrimidine, which provide a versatile platform for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
92334-68-4 |
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Molecular Formula |
C5H4N6O2 |
Molecular Weight |
180.12 g/mol |
IUPAC Name |
6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H4N6O2/c12-3-1-2(6-5(13)7-3)4-8-10-11-9-4/h1H,(H2,6,7,12,13)(H,8,9,10,11) |
InChI Key |
IQZGDJYDPKSVSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C2=NNN=N2 |
Origin of Product |
United States |
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